3-ethyl-1,2-oxazole-5-sulfonyl chloride

Catalog No.
S6521059
CAS No.
2385478-45-3
M.F
C5H6ClNO3S
M. Wt
195.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethyl-1,2-oxazole-5-sulfonyl chloride

CAS Number

2385478-45-3

Product Name

3-ethyl-1,2-oxazole-5-sulfonyl chloride

IUPAC Name

3-ethyl-1,2-oxazole-5-sulfonyl chloride

Molecular Formula

C5H6ClNO3S

Molecular Weight

195.62 g/mol

InChI

InChI=1S/C5H6ClNO3S/c1-2-4-3-5(10-7-4)11(6,8)9/h3H,2H2,1H3

InChI Key

OMGSFPANXKQCHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)S(=O)(=O)Cl

3-ethyl-1,2-oxazole-5-sulfonyl chloride is a significant compound in organic chemistry, particularly recognized for its utility in pharmaceutical synthesis. This compound has the molecular formula C5H6ClNO3SC_5H_6ClNO_3S and is characterized as a colorless to pale yellow liquid with a pungent odor. It is classified as an oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in its ring structure. The compound is primarily synthesized by reacting 3-ethyl-oxazole-5-sulfonic acid with thionyl chloride, resulting in the formation of the sulfonyl chloride functional group that enhances its reactivity in various

  • Hydrolysis: When exposed to water, it hydrolyzes to form 3-ethyl-oxazole-5-sulfonic acid and hydrochloric acid.
  • Reaction with Alcohols: It reacts with alcohols to yield corresponding sulfonic acids and alkyl chlorides.
  • Formation of Sulfonamides: The compound can react with amines to generate sulfonamides, which are important intermediates in drug synthesis.

These reactions highlight the compound's versatility as a reagent in organic synthesis.

While specific biological activities of 3-ethyl-1,2-oxazole-5-sulfonyl chloride have not been extensively documented, its derivatives and similar compounds have shown various biological activities. For instance, sulfonamide derivatives are known for their antibacterial properties. The potential for this compound to serve as a precursor for biologically active molecules makes it a subject of interest in medicinal chemistry.

The primary method for synthesizing 3-ethyl-1,2-oxazole-5-sulfonyl chloride involves the reaction of 3-ethyl-oxazole-5-sulfonic acid with thionyl chloride. This reaction typically requires a base such as pyridine or triethylamine to facilitate the process. Following the reaction, purification can be achieved through distillation or recrystallization techniques.

Reaction Scheme

text
3-Ethyl-Oxazole-5-Sulfonic Acid + Thionyl Chloride → 3-Ethyl-1,2-Oxazole-5-Sulfonyl Chloride + SO2 + HCl

3-ethyl-1,2-oxazole-5-sulfonyl chloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, including those with anticancer and antiviral properties.
  • Agrochemicals: The compound is utilized in developing new agrochemical products.
  • Organic Synthesis: It acts as a reagent for protecting alcohols and amines during synthetic procedures.

Several compounds share structural similarities with 3-ethyl-1,2-oxazole-5-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
5-chloro-3-ethyl-1,2-oxazole-4-sulfonyl chlorideC₈H₈ClN₃O₃SContains chlorine at a different position; potential for different reactivity .
4-chloro-3-ethyl-1,2-oxazole-5-sulfonyl chlorideC₅H₆ClNO₃SVariation in chlorine position affects its applications .
3-amino-5-ethyl-1,2-oxazole-4-sulfonyl chlorideC₅H₇ClN₂O₃SContains an amino group; may exhibit different biological activities .

These compounds illustrate variations in functional groups and positions that can significantly influence their chemical behavior and applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

194.9756919 g/mol

Monoisotopic Mass

194.9756919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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